(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a dichlorofluorophenyl group attached to a pyrrolidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2,3-dichloro-6-fluorobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques, such as recrystallization or chromatography, to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dichlorophenyl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the fluorine atom.
(2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the chlorine atoms.
(2,3-Dichloro-6-fluorophenyl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of pyrrolidine.
Uniqueness
The presence of both chlorine and fluorine atoms in (2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,3-dichloro-6-fluorophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2FNO/c12-7-3-4-8(14)9(10(7)13)11(16)15-5-1-2-6-15/h3-4H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRYIPJYUSKWAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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